molecular formula C10H16ClNO B1458542 N-methyl-4-(propan-2-yloxy)aniline hydrochloride CAS No. 1790361-96-4

N-methyl-4-(propan-2-yloxy)aniline hydrochloride

Cat. No. B1458542
M. Wt: 201.69 g/mol
InChI Key: RKPCCSDIAXCHIQ-UHFFFAOYSA-N
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Description

“N-methyl-4-(propan-2-yloxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It appears as a powder .


Molecular Structure Analysis

The compound contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position by an isopropoxy group and at the amino group by a methyl group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Molecular Interactions and Dielectric Properties

Research has delved into the molecular interactions between N-methyl aniline and alcohols, such as propan-1-ol/propan-2-ol, exploring their dielectric permittivity across different frequencies. Studies conducted by Krishna and Mohan (2012) utilized LF impedance analyzer, Microwave bench, and Abbe’s refractometer to analyze these interactions, finding significant insights into the dipole moment, excess dipole moment, and excess thermodynamic values of these mixtures. Theoretical calculations complemented these findings, highlighting the role of hydrogen bonding in the equimolar mixtures of N-methyl aniline with alcohols (Krishna & Mohan, 2012).

Synthesis and Chemical Transformations

Another domain of research focuses on the synthesis of various compounds via chemical transformations involving N-methyl-anilines. For instance, the hydroamination of diphenylbutadiyne with N-methyl-anilines has been explored, demonstrating regioselective reactions that yield (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This study by Younis et al. (2016) sheds light on the potential applications of N-methyl-anilines in synthesizing complex organic molecules (Younis et al., 2016).

Corrosion Inhibition

N-methyl-aniline derivatives have also been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a thiophene Schiff base demonstrating efficient corrosion inhibition on mild steel surfaces in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, with adsorption adhering to Langmuir’s isotherm. The integration of quantum chemical calculations further elucidates the compound's effectiveness as a corrosion inhibitor (Daoud et al., 2014).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPCCSDIAXCHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(propan-2-yloxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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